2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one
Description
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-ethyl-4,6-difluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C10H8F2O2/c1-2-7-10(13)9-6(12)3-5(11)4-8(9)14-7/h3-4,7H,2H2,1H3 |
InChI Key |
SHYXFXRFOPCMBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(O1)C=C(C=C2F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
Key starting materials include:
- 2-Hydroxyaryl ketones or phenacyl derivatives for benzofuran core construction.
- Halogenating agents such as N-bromosuccinimide (NBS) or elemental bromine.
- Fluorinating reagents like diethylaminosulfur trifluoride (DAST) or selective electrophilic fluorinating agents.
Synthetic Routes
Based on the literature, two prominent routes are outlined:
| Route | Key Steps | Reagents & Conditions | References |
|---|---|---|---|
| A. Cyclization of 2-Hydroxyaryl Ketones | Cyclization via intramolecular Friedel-Crafts acylation | Acid catalysis (e.g., polyphosphoric acid, PPA), elevated temperature | , |
| B. Halogenation and Fluorination | Sequential halogenation followed by fluorination | NBS for bromination, followed by electrophilic fluorination with DAST or similar | , |
Example Procedure for Route A (Cyclization Approach)
Step 1: Synthesis of 2-Hydroxyaryl Ketone
- Starting with phenylacetic acid derivatives, perform Friedel-Crafts acylation with acyl chlorides to obtain 2-hydroxyaryl ketones.
Step 2: Cyclization to Benzofuran
- Heat the 2-hydroxyaryl ketone with PPA at 130°C to induce cyclization, forming the benzofuran core.
Reaction Conditions Summary
Notes on Optimization and Yield
- Selectivity in fluorination is critical; electrophilic fluorination tends to favor positions activated by electron-donating groups.
- Reaction temperature influences regioselectivity during halogenation.
- Purification typically involves column chromatography and recrystallization to isolate high-purity products.
Summary of Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for Suzuki–Miyaura coupling) .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or alkanes.
Scientific Research Applications
2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The exact details of these interactions are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
Key Observations:
Fluorine vs. Hydroxyl/Methoxy : Fluorine’s electron-withdrawing nature stabilizes the aromatic ring, enhancing metabolic stability compared to hydroxylated analogs .
Ethyl vs. Prenyl/Methyl : The ethyl group balances steric bulk and lipophilicity, whereas bulkier substituents (e.g., prenyl) may hinder binding in biological targets.
Notes
Research Gaps : Experimental data on solubility, stability, and bioactivity of the target compound are lacking in the provided sources. Further studies are needed to validate predicted properties.
Diverse Applications: Fluorinated benzofuranones are under investigation as kinase inhibitors and agrochemical intermediates, while hydroxylated analogs (e.g., ) are explored for antioxidant properties.
Biological Activity
2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Its unique structure, characterized by the presence of an ethyl group and difluoro substituents, makes it a subject of interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C₁₀H₈F₂O
- Molecular Weight : 196.17 g/mol
- Structure : The compound features a benzofuran core with an ethyl group at position 2 and difluoro groups at positions 4 and 6.
Biological Activity Overview
Research indicates that 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one exhibits a range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of fluorine atoms is known to enhance metabolic stability and bioavailability, which may increase efficacy against various pathogens and cancer cells.
Antimicrobial Activity
Studies have shown that compounds similar to 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one possess significant antimicrobial properties. The fluorine substituents enhance the compound's effectiveness against various bacterial strains and fungi. For instance:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate activity | |
| Candida albicans | Effective in vitro |
Antiviral Properties
The compound has also been evaluated for its antiviral activities. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways.
Anticancer Activity
The anticancer potential of 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one has garnered attention in recent research. In vitro studies indicate its effectiveness against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 15.63 | Induces apoptosis via caspase activation |
| U937 (leukemia) | 10.38 | Modulates cell cycle arrest |
| A549 (lung cancer) | 12.50 | Inhibits proliferation through signaling pathways |
Flow cytometry analyses revealed that the compound triggers apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in cancer treatment .
The mechanism by which 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one exerts its biological effects involves interaction with specific molecular targets and pathways:
- Molecular Targets : The compound may interact with enzymes or receptors involved in critical biological processes.
- Pathways Involved : It may modulate signaling pathways related to cell proliferation and apoptosis .
Case Studies
Recent studies have focused on the synthesis of derivatives based on this compound to enhance its biological activity:
- Synthesis of Analogues : Researchers have synthesized various analogues with modifications to the benzofuran structure to evaluate their biological potency.
- Comparative Studies : Comparisons with established anticancer agents like doxorubicin showed that some derivatives exhibited comparable or superior activity against specific cancer cell lines .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one?
- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors. For example, fluorination at the 4- and 6-positions can be achieved via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) . Ethylation at the 2-position may utilize alkylation reagents like ethyl bromide under basic conditions (e.g., NaH in THF). Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the dihydrobenzofuran core.
Q. How is the structure of 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one validated experimentally?
- Methodological Answer : Combine <sup>1</sup>H/<sup>13</sup>C NMR and X-ray crystallography . The ethyl group (δ ~1.2–1.4 ppm in <sup>1</sup>H NMR) and fluorine substituents (characteristic <sup>19</sup>F NMR shifts between -110 to -130 ppm) confirm regiochemistry . X-ray analysis resolves the dihydrobenzofuran ring conformation and substituent spatial arrangement, as demonstrated for related fluorinated benzofurans .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer :
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2-Ethyl-4,6-difluoro-2,3-dihydro-1-benzofuran-3-one in nucleophilic reactions?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate Fukui indices and electrostatic potential maps. The electron-withdrawing fluorine atoms at positions 4 and 6 increase electrophilicity at the carbonyl group (C3), making it susceptible to nucleophilic attack. Comparative studies with non-fluorinated analogs show a 15–20% increase in electrophilicity .
Q. What experimental strategies resolve discrepancies in spectral data for fluorinated dihydrobenzofurans?
- Methodological Answer : Address inconsistencies via:
- Solvent-dependent NMR : Polar solvents (e.g., DMSO-d6) may induce tautomerism or conformational changes, altering splitting patterns.
- Isotopic labeling : Introduce <sup>13</sup>C at the carbonyl group to track electronic effects of fluorine substitution .
- Variable-temperature NMR : Detect dynamic processes (e.g., ring puckering) that broaden signals at lower temperatures .
Q. How does the fluorination pattern influence the compound’s application in materials science?
- Methodological Answer : Fluorine enhances thermal stability and electron-deficient character, making the compound a candidate for:
- Organic semiconductors : Fluorine lowers the HOMO level (-5.8 eV vs. -5.3 eV for non-fluorinated analogs), improving charge transport in thin-film transistors .
- Photoresists : UV absorbance at ~270 nm (π→π* transitions) aligns with lithography requirements.
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Key issues include:
- Fluorine incorporation : NAS reactions require strict moisture control to avoid hydrolysis of fluorinated intermediates.
- Side reactions : Ethylation may lead to over-alkylation; use phase-transfer catalysts (e.g., TBAB) to improve selectivity .
- Purification : Scale-up complicates chromatography; switch to recrystallization (e.g., ethanol/water mixtures) for higher yields (>80%) .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability varies with protonation sites.
- Experimental : Perform pH-dependent stability assays (HPLC monitoring). At pH < 2, the carbonyl oxygen protonates, leading to ring-opening (t1/2 ~30 min at 25°C).
- Theoretical : DFT calculations show protonation at the carbonyl group (ΔG = -12.3 kcal/mol) is more favorable than at fluorine sites . Contradictions arise from differing assay conditions (e.g., ionic strength, counterions).
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry to enhance NAS efficiency (residence time ~20 min at 100°C) .
- Analytical Validation : Pair LC-MS with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (expected [M+H]<sup>+</sup> at m/z 230.05).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
